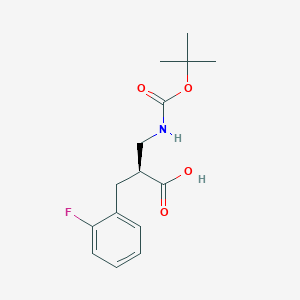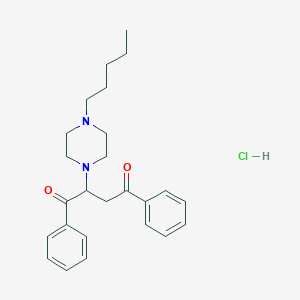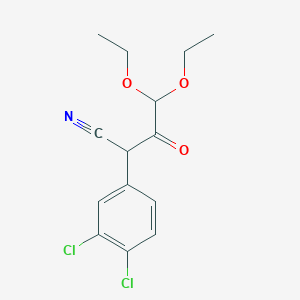
2-(3,4-Dichlorophenyl)-4,4-diethoxy-3-oxobutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dichlorophenyl)-4,4-diethoxy-3-oxobutanenitrile is an organic compound characterized by the presence of dichlorophenyl and diethoxy groups attached to a butanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-4,4-diethoxy-3-oxobutanenitrile typically involves the reaction of 3,4-dichlorophenylacetonitrile with diethyl oxalate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrile group of 3,4-dichlorophenylacetonitrile attacks the carbonyl carbon of diethyl oxalate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-4,4-diethoxy-3-oxobutanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(3,4-Dichlorophenyl)-4,4-diethoxy-3-oxobutanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-4,4-diethoxy-3-oxobutanenitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its herbicidal properties.
3,4-Dichlorophenylacetic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines: Investigated for their pharmacological activities.
Uniqueness
2-(3,4-Dichlorophenyl)-4,4-diethoxy-3-oxobutanenitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry and related fields.
Properties
CAS No. |
20535-52-8 |
|---|---|
Molecular Formula |
C14H15Cl2NO3 |
Molecular Weight |
316.2 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-4,4-diethoxy-3-oxobutanenitrile |
InChI |
InChI=1S/C14H15Cl2NO3/c1-3-19-14(20-4-2)13(18)10(8-17)9-5-6-11(15)12(16)7-9/h5-7,10,14H,3-4H2,1-2H3 |
InChI Key |
GEPRVHZZEOLEFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=O)C(C#N)C1=CC(=C(C=C1)Cl)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


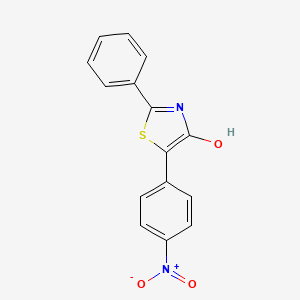
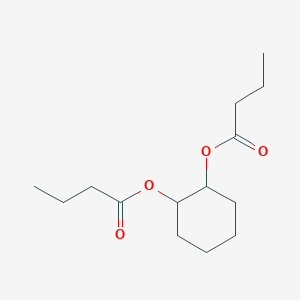
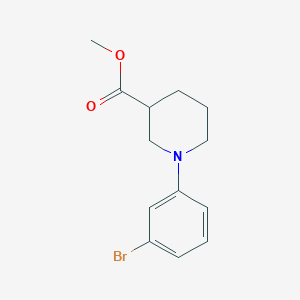
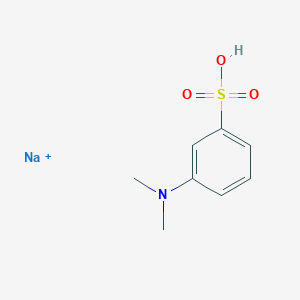
![N-[(E)-hept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B13997721.png)
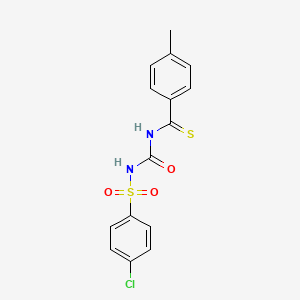
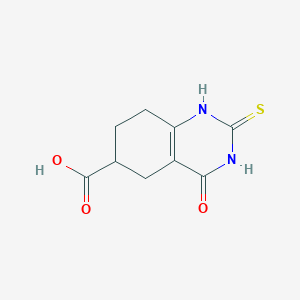
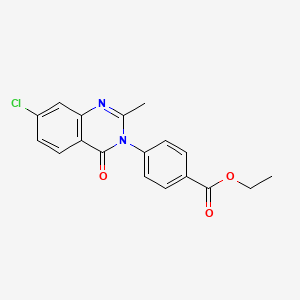
![Methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate](/img/structure/B13997752.png)
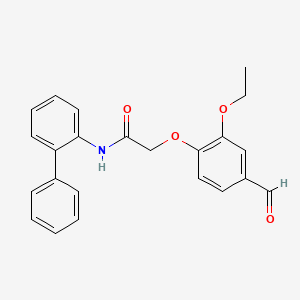
![4,4,5,5-Tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-2-yl]-1,3,2-dioxaborolane](/img/structure/B13997755.png)
